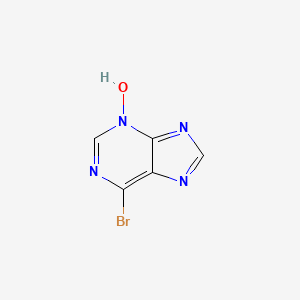

6-Bromopurine 3-oxide

Description

Halogenation of 6-Mercaptopurine (B1684380) 3-Oxide

A primary and direct route to 6-bromopurine (B104554) 3-oxide involves the halogenation of 6-mercaptopurine 3-oxide. This reaction leverages the conversion of the mercapto group at the 6-position of the purine (B94841) ring into a bromo group. The process is typically carried out by treating 6-mercaptopurine 3-oxide with bromine (Br₂). This method is analogous to the synthesis of 6-chloropurine (B14466) 3-oxide, where chlorine gas is used. The reaction is generally performed in an anhydrous acidic medium to facilitate the substitution.

Derivatization from 6-Chloropurine 3-Oxide

An alternative synthetic pathway to 6-bromopurine 3-oxide is through the derivatization of 6-chloropurine 3-oxide. This method involves a halogen exchange reaction where the chloro substituent at the 6-position is replaced by a bromo group. While less direct than the halogenation of the mercapto precursor, this route is valuable, especially when 6-chloropurine 3-oxide is a more readily available starting material.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound is highly dependent on the careful control of reaction parameters to maximize yield and purity. A critical factor in the halogenation of 6-mercaptopurine 3-oxide is the avoidance of prolonged exposure to acidic conditions, which can lead to degradation of the product. The reaction conditions, including solvent polarity and temperature, must be meticulously managed to prevent undesirable side reactions, such as oxidation at the 4,5-double bond, which can be a competing pathway in alkylated purines.

| Parameter | Condition | Purpose |

| Reagent | Bromine (Br₂) | Halogenating agent |

| Solvent | Anhydrous acidic medium | Facilitates substitution |

| Control | Avoid prolonged acid exposure | Prevents product degradation |

| Control | Temperature and solvent polarity | Minimizes side reactions |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-hydroxypurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATMZKVDGCBTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=CN(C2=N1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704553 | |

| Record name | 6-Bromo-3H-purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19765-61-8 | |

| Record name | 6-Bromo-3H-purin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of Key Precursors

Preparation of 6-Chloropurine (B14466) 3-Oxide

The synthesis of 6-chloropurine 3-oxide is a well-established process. A common method involves the chlorination of 6-mercaptopurine (B1684380) 3-oxide. This reaction is typically carried out by treating the mercapto compound with chlorine gas in anhydrous acetic acid at a controlled temperature of 25°C, which has been reported to yield approximately 62%. An alternative approach is the direct oxidation of 6-chloropurine, though this can be challenging due to the compound's instability in acidic solutions.

| Starting Material | Reagent | Solvent | Temperature | Yield |

| 6-Mercaptopurine 3-Oxide | Chlorine (Cl₂) | Anhydrous Acetic Acid | 25°C | 62% |

Routes to Other Halogenated Purine 3-Oxides

The synthetic principles applied to produce 6-bromo- and 6-chloropurine 3-oxide can be extended to synthesize other halogenated analogs. For instance, 6-iodopurine (B1310063) 3-oxide can be prepared from 6-chloropurine 3-oxide by reaction with concentrated hydroiodic acid (HI). The synthesis of 6-fluoropurine (B74353) derivatives often involves a halogen exchange reaction, for example, by treating a chloropurine with a suitable fluorinating agent. google.com

Purification and Isolation Techniques in Purine N Oxide Synthesis

Nucleophilic Substitution Reactions at C-6

The electron-withdrawing nature of the purine ring system, further enhanced by the N-oxide group, renders the C-6 position susceptible to nucleophilic attack. This allows for the displacement of the bromine atom, a good leaving group, by a range of nucleophiles.

Displacement of Bromine by Heteroatom Nucleophiles (N, O, S)

The bromine atom at the C-6 position of 6-bromopurine 3-oxide can be readily displaced by various heteroatom nucleophiles, including those containing nitrogen, oxygen, and sulfur. This reactivity is analogous to that of 6-chloropurine (B14466) 3-oxide, which serves as a common precursor for a multitude of 6-substituted purine 3-oxides. wiley.com

Nitrogen Nucleophiles: Reactions with amines lead to the formation of 6-aminopurine derivatives. For instance, treatment of the related 6-chloropurine 3-oxide with ammonia, hydrazine, hydroxylamine (B1172632), or morpholine (B109124) can result in the corresponding 6-substituted purines. acs.org However, in some cases, these reactions can be accompanied by the simultaneous loss of the N-oxide oxygen. acs.org The interaction of 6-chloropurine 3-oxide with trimethylamine (B31210) has been shown to yield a mixture of the purine-6-trimethylammonium betaine (B1666868) 3-oxide and 6-dimethylaminopurine (B21663) 3-oxide. wiley.com

Oxygen Nucleophiles: Oxygen-containing nucleophiles, such as alkoxides, can also displace the halogen at C-6. For example, reaction of 6-chloropurine 3-oxide with methoxyamine in an ethanolic solution can lead to the formation of 6-ethoxypurine (B95773) 3-oxide through an alkali-catalyzed substitution. wiley.com

Sulfur Nucleophiles: Sulfur nucleophiles are effective in displacing the C-6 halogen. The reaction of 6-chloropurine 3-oxide with methanethiol (B179389) yields 6-methylthiopurine 3-oxide. wiley.com Similarly, reaction with selenourea (B1239437) produces 6-selenopurine (B1312311) 3-oxide. wiley.com 6-Mercaptopurine (B1684380) 3-oxide can be synthesized from the 6-chloro derivative by reacting it with ammonium (B1175870) dithiocarbonate. wiley.com

The following table summarizes representative nucleophilic substitution reactions at the C-6 position of 6-halopurine 3-oxides.

| Nucleophile | Reagent Example | Product |

| Nitrogen | Ammonia | 6-Aminopurine 3-oxide |

| Trimethylamine | Purine-6-trimethylammonium betaine 3-oxide | |

| Oxygen | Methoxyamine | 6-Ethoxypurine 3-oxide |

| Sulfur | Methanethiol | 6-Methylthiopurine 3-oxide |

| Selenourea | 6-Selenopurine 3-oxide | |

| Ammonium dithiocarbonate | 6-Mercaptopurine 3-oxide |

Mechanistic Investigations of C-6 Substitution

The displacement of the halogen at the C-6 position of purines generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is facilitated by the electron-deficient nature of the purine ring. researchgate.net For 6-halopurines, the reactivity order for SNAr reactions can differ from typical aryl halides. Studies on 6-halopurine nucleosides have indicated that 6-bromopurine nucleosides can be more reactive than their 6-chloro counterparts in reactions with certain weak nucleophiles like arylamines. byu.edu

The reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, palladium-catalyzed amination reactions have been employed for the coupling of 6-bromo- and 6-chloropurine nucleosides with amines. researchgate.net The use of fluoroalcohols as solvents can enhance the reactivity of halopurines in Brønsted acid-catalyzed nucleophilic arylation reactions by increasing the acidity of the catalyst and improving the leaving group ability of the halogen through hydrogen bonding. nih.gov

Regioselectivity Considerations in Substitution Reactions

In purine chemistry, regioselectivity is a critical consideration, particularly when multiple reactive sites are present. While the C-6 position of this compound is highly activated towards nucleophilic substitution, reactions can also occur at other positions, such as the nitrogen atoms of the purine ring.

Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and, therefore, predominant product. nih.gov However, specific reaction conditions can be tailored to favor the formation of the kinetically controlled N7 isomer. nih.gov For example, the use of a bulky alkylating agent like a tert-butyl group in the presence of a Lewis acid such as tin(IV) chloride can lead to regioselective N7-alkylation. nih.govacs.org The choice of solvent and temperature can also influence the regiochemical outcome of these reactions.

Reactivity of the N-Oxide Moiety

The N-oxide group at the 3-position significantly influences the electronic properties of the purine ring and is itself a site of chemical reactivity.

Reduction and Deoxygenation Pathways

The N-oxide functional group can be reduced or completely removed (deoxygenated) under various conditions.

Reduction: The N-oxide can be reduced to the corresponding amine. For example, sodium borohydride (B1222165) can reduce the N-oxide group in 6-hydroxy-9H-purine 3-N-oxide to regenerate 6-hydroxy-9H-purine.

Deoxygenation: Deoxygenation of the N-oxide can occur concurrently with nucleophilic substitution at the C-6 position, particularly with certain nucleophiles like hydroxylamine. acs.org Raney nickel is also an effective reagent for the deoxygenation of purine N-oxides. wiley.comclockss.org The Barton-McCombie deoxygenation, a radical-based method, is a general procedure for removing hydroxyl groups but can be adapted for the deoxygenation of other functional groups. alfa-chemistry.com

Oxidizing Properties of the N-Oxide Group

The N-oxide group can act as an oxidant. Esters of purine N-oxides, particularly 3-acyloxypurines, exhibit oxidizing reactivity. nih.gov This property is attributed to the formation of electrophilic cations, specifically nitrenium ion contributors, rather than radical intermediates. nih.gov These delocalized aromatic nitrenium ions are susceptible to reduction by various nucleophiles. nih.gov

Furthermore, the N-oxide can participate in intramolecular oxidation-reduction reactions. For instance, the reaction of 6-methylsulfonylpurine 3-oxide with hydroxylamine can lead to the formation of hypoxanthine (B114508) 3-oxide, demonstrating a complex interplay of substitution and redox processes. wiley.com The N-oxide moiety can also be further oxidized under certain conditions to generate purine derivatives with higher oxidation states.

Rearrangement Reactions Involving the N-Oxide

The N-oxide functional group in purine derivatives is known to facilitate various rearrangement reactions, often leading to the migration of the oxygen atom or rearrangement of the heterocyclic skeleton. While specific studies detailing the rearrangement of this compound are not extensively documented, the behavior of analogous purine N-oxides provides significant insight into its potential reactivity.

One common rearrangement pathway for purine N-oxides involves the migration of the N-oxide oxygen to a carbon atom on the purine ring. For instance, the treatment of hypoxanthine 7-oxide with hot acetic acid or boiling hydrochloric acid results in the apparent migration of the oxygen from the N(7) position to the C(8) position, yielding 6,8-dioxopurine. clockss.org This type of transformation suggests that under acidic or thermal conditions, this compound could potentially undergo rearrangements.

Another documented rearrangement involves the conversion of N-7 substituted purines to their more thermodynamically stable N-9 isomers. This isomerization is often promoted by heating in the presence of salts or under acidic conditions. cdnsciencepub.com For example, pure 7-substituted guanine (B1146940) derivatives have been observed to rapidly convert to the corresponding N-9 isomers in the presence of dilute acid at room temperature. cdnsciencepub.com While this compound is already an N-3 oxide, the principles of substituent migration and isomerization are well-established in purine chemistry and could be relevant under specific reaction conditions.

Furthermore, complex rearrangements have been observed in the synthesis of related compounds. The synthesis of 6-mercaptopurine 3-oxide, a compound structurally similar to this compound, can be achieved through the rearrangement of 7-aminothiazolo[5,4-d]pyrimidine 6-N-oxide, highlighting the intricate transformations that the purine N-oxide scaffold can undergo. clockss.org

Acid-Base Chemistry and Tautomerism Studies

The introduction of an N-oxide group significantly influences the electronic properties of the purine ring, thereby affecting its acid-base equilibria and tautomeric preferences.

Purines are amphoteric molecules, capable of being protonated at basic nitrogen atoms and deprotonated at the N-H positions of the imidazole (B134444) ring. The N-oxide group, being electron-withdrawing, generally increases the acidity of the purine ring protons. In purines like 6-chloropurine (pKa = 7.8), deprotonation under basic conditions occurs at the imidazole NH group, forming an anion. wur.nl This deprotonation can decrease the molecule's susceptibility to certain nucleophilic attacks on the ring itself. wur.nl

For N-oxide derivatives, the pKa values are altered. Spectrophotometric studies on hypoxanthine 7-oxide, an analogue of this compound, revealed multiple pKa values corresponding to different protonation and deprotonation steps. It exhibits a basic pKa of <1.4 and acidic pKa values of 5.02 and 10.23, corresponding to equilibria between the protonated, neutral, monoanionic, and dianionic species. clockss.org It is expected that this compound would display similarly complex acid-base behavior, with the N-oxide and bromo substituents influencing the specific pKa values.

Tautomerism is a critical feature of purine chemistry, with the N(7)-H and N(9)-H forms being the most common. The position of this equilibrium is sensitive to the solvent, temperature, and the nature of substituents. researchgate.net For non-oxidized 6-bromopurine, the N(9)-H tautomer is generally considered the dominant form in more polar solvents, while the population of the N(7)-H tautomer may increase in less polar environments. researchgate.net

The N-oxide group has a profound effect on this equilibrium. UV spectroscopic studies of hypoxanthine 7-oxide in water suggest that the neutral molecule exists predominantly as the N(7)-OH tautomer (an N-hydroxy form) rather than a typical N-oxide structure. clockss.org In the case of 6-hydroxy-9H-purine 3-N-oxide, the 3-N-oxide group is reported to stabilize the lactim tautomeric form. This indicates that the N-oxide functionality in this compound likely favors specific tautomers that may not be prevalent in the non-oxidized parent compound, thereby altering its hydrogen-bonding capabilities and interaction with other molecules.

Comparative Reactivity with Other Purine Derivatives

The reactivity of this compound is best understood by comparing it with its close chemical relatives, such as other 6-halopurine 3-oxides and its non-oxidized parent.

In the realm of 6-halopurines, the carbon-halogen bond is the primary site of nucleophilic substitution. The general order of reactivity for halogens in these SNAr reactions is I > Br > Cl. chem-soc.si This trend is also observed in palladium-catalyzed cross-coupling reactions. researchgate.net

Both this compound and 6-chloropurine 3-oxide are activated towards nucleophilic substitution due to the electron-withdrawing nature of the N-oxide group, which increases the electrophilicity of the C6 carbon. 6-Chloropurine 3-oxide is known to be a versatile intermediate; its chlorine atom is readily displaced by various nucleophiles, such as in the synthesis of 6-mercaptopurine 3-oxide or adenine (B156593) derivatives. clockss.org

Given the established reactivity patterns, this compound is expected to be more reactive than 6-chloropurine 3-oxide in nucleophilic substitution and cross-coupling reactions. The C-Br bond is weaker and a better leaving group than the C-Cl bond, facilitating faster reaction rates or allowing for milder reaction conditions.

Table 1: Predicted Comparative Reactivity at C6

| Feature | This compound | 6-Chloropurine 3-Oxide | Basis for Comparison |

|---|---|---|---|

| Leaving Group Ability | Good (Br⁻) | Moderate (Cl⁻) | General halogen reactivity trends. |

| C-X Bond Strength | Weaker (C-Br) | Stronger (C-Cl) | Standard bond enthalpy data. |

| Predicted Reactivity | Higher | Lower | The C-Br bond is more readily cleaved in SNAr and cross-coupling reactions. chem-soc.siresearchgate.net |

The parent compound, 6-bromopurine, is a well-established substrate for a variety of chemical transformations. It readily undergoes nucleophilic substitution at the C6 position with N-, O-, and S-containing nucleophiles and is a common substrate in palladium-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

The introduction of the 3-oxide group significantly enhances the reactivity of the C6 position. The N-oxide acts as a strong electron-withdrawing group, further polarizing the C6-Br bond and making the C6 carbon more electrophilic. This electronic effect accelerates the rate of nucleophilic attack. Therefore, this compound is expected to be substantially more reactive towards nucleophiles than non-oxidized 6-bromopurine. This increased reactivity could allow for substitutions under milder conditions or with a broader range of weaker nucleophiles. A convenient method for the selective N-oxidation of 6-bromopurine to its N-oxide has been reported using hydrogen peroxide catalyzed by methyltrioxorhenium. researchgate.net

Table 2: Comparison of 6-Bromopurine vs. This compound

| Compound | Key Structural Feature | Electronic Effect of Feature | Predicted Reactivity at C6 |

|---|---|---|---|

| 6-Bromopurine | Imidazole N-H | Standard purine electronics | Reactive. sigmaaldrich.com |

| This compound | N(3)-Oxide group | Strongly electron-withdrawing | More reactive than the parent compound. |

Spectroscopic Characterization and Structural Elucidation of 6 Bromopurine 3 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 6-Bromopurine (B104554) 3-oxide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to gain a complete picture of its molecular framework. The presence of the 3-N-oxide group induces notable deshielding effects on the purine (B94841) ring protons and carbons, which is a key feature in its spectral analysis.

The ¹H NMR spectrum of 6-Bromopurine 3-oxide provides information about the chemical environment of the protons in the molecule. The purine protons, typically found at C2 and C8, exhibit distinct chemical shifts. The introduction of the 3-N-oxide functionality influences the electron distribution within the purine ring, leading to specific shifts in the proton resonances. In a related compound, 6-chloropurine (B14466) 3-oxide, the proton signals are well-defined, and similar clarity is expected for the 6-bromo analog. The specific chemical shifts are sensitive to the solvent used and the concentration of the sample.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Purine Derivatives

| Compound | H-2 (ppm) | H-8 (ppm) | Solvent |

| 6-Chloropurine | 8.79 | 8.65 | DMSO-d₆ |

| Adenine (B156593) 7-oxide | 8.10 (d) | 8.54 (s) | DMSO-d₆ |

| 2-amino-6-bromopurine | - | 8.03 (m) | DMSO-d₆ |

The ¹³C NMR spectrum of this compound is crucial for mapping the carbon skeleton. Each carbon atom in the purine ring system gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. The electron-withdrawing effect of the bromine atom at C6 and the N-oxide at position 3 significantly influences the chemical shifts of the surrounding carbons. For instance, in related 6-substituted purines, the C6 carbon signal is typically observed in the range of 150-160 ppm.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Purine Derivatives

| Compound | C-2 | C-4 | C-5 | C-6 | C-8 | Solvent |

| 6-chloro-9-ethylhexylpurine | - | - | - | - | - | CDCl₃ |

| 2-amino-6-chloro-7-(3-(p-tolyl)prop-2-yn-1-yl)-7H-purin-2-amine | - | 160.7 | - | 149.4 | 143.0 | DMSO-d₆ |

| 6-methoxypurine (B85510) | 152.19 | 151.87 | 120.53 | 160.34 | 144.05 | DMSO-d₆ |

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional NMR techniques are indispensable.

HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon.

GHMBC (Gradient Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For purine systems, GHMBC can establish the connectivity between the protons on the purine ring and the various carbon atoms.

While specific 2D NMR studies on this compound were not found, the application of these techniques to similar purine derivatives is well-documented for establishing their detailed structures. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

For purine derivatives, X-ray crystallography has been instrumental in confirming the position of substituents and elucidating tautomeric forms. mdpi.com For this compound, an X-ray crystal structure would definitively confirm the location of the bromine atom at the C6 position and the oxygen atom on the N3 nitrogen. It would also reveal how the molecules arrange themselves in the crystal lattice, which can be influenced by hydrogen bonding involving the purine nitrogens and the N-oxide oxygen. The structure of the related compound 6-chloropurine has been studied using X-ray crystallography. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) correspond to electronic transitions between different energy levels within the molecule. For purine analogs, the UV-Vis spectra are characteristically influenced by the substitution pattern on the purine ring and the pH of the solution.

Interactive Data Table: UV-Vis Absorption Maxima for Related Purine Derivatives

| Compound | λmax (nm) | Solvent/pH |

| 6-Methoxypurine | 247 | pH 1, 7, 13 |

| Adenine 7-oxide | 235, 329 | pH 1 |

| Hypoxanthine (B114508) 7-N-oxide | <230, 291, 319, 333 | pH 7 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₅H₃BrN₄O).

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 6-bromopurine (B104554) 3-oxide at an atomic and electronic level. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of purine (B94841) derivatives. semanticscholar.orgresearchgate.net For a molecule like 6-bromopurine 3-oxide, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute a range of electronic properties. semanticscholar.orgacs.org These calculations are typically performed for the molecule in a gaseous phase or simulated solvent environments to understand how properties change with polarity. semanticscholar.org

The key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.org From the HOMO and LUMO energies, other important quantum chemical descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. semanticscholar.org These parameters help in analyzing the molecule's tendency to donate or accept electrons and predict its behavior in chemical reactions. semanticscholar.org The N-oxide group and the bromine atom significantly influence the electron distribution across the purine ring system, which can be visualized through calculated molecular electrostatic potential (MEP) maps. researchgate.net

Table 1: Representative Theoretical Electronic Properties Calculated for a Purine Derivative using DFT (B3LYP Method) Note: This data is representative of the types of parameters calculated for heterocyclic compounds and is not specific to this compound.

| Parameter | Value (Representative) | Description |

| HOMO Energy | -7.918 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. semanticscholar.org |

| LUMO Energy | -4.027 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. semanticscholar.org |

| HOMO-LUMO Gap | 3.891 eV | Energy difference between HOMO and LUMO; indicates chemical stability. semanticscholar.org |

| Ionization Potential (I) | 7.918 eV | The minimum energy required to remove an electron from the molecule. semanticscholar.org |

| Electron Affinity (A) | 4.027 eV | The energy released when an electron is added to the molecule. semanticscholar.org |

| Electronegativity (χ) | 5.960 eV | The ability of the molecule to attract electrons. semanticscholar.org |

| Chemical Hardness (η) | 2.421 eV | A measure of resistance to change in electron distribution. semanticscholar.org |

| Electrophilicity Index (ω) | 8.970 eV | A measure of the energy lowering of a molecule when it accepts electrons. semanticscholar.org |

Theoretical methods are also employed to predict spectroscopic data, which is invaluable for interpreting experimental results. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.orgnih.gov The calculated shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm structural assignments. researchgate.net

For 6-halopurines, the correct assignment of ¹³C signals, particularly for C5 and C6, can be challenging. muni.cz Theoretical calculations can help resolve such ambiguities. In N9-benzyl-6-bromopurine, a related compound, the experimental ¹³C chemical shift for C6 was reported as 141.72 ppm. muni.cz For 6-bromo-7-(2-fluoroethyl)purine, the ¹H NMR signals for the purine protons H-2 and H-8 appear at approximately δ 8.86 and δ 8.31 ppm, respectively. acs.org Calculations for this compound would be expected to show the influence of the N-oxide group, which typically causes deshielding of nearby protons.

Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. semanticscholar.org These calculations can be performed in various simulated solvents to account for solvatochromic shifts observed experimentally. researchgate.net

Table 2: Comparison of Experimental and Theoretically Predicted NMR Chemical Shifts (ppm) for a Related Purine Derivative Note: This table illustrates the application of computational methods for a related compound, 6-bromo-7-(2-fluoroethyl)purine, to demonstrate the principle.

| Atom | Experimental Shift (ppm) acs.org | Predicted Shift (ppm) (Illustrative) |

| H-2 | 8.86 | Value would be calculated |

| H-8 | 8.31 | Value would be calculated |

| C-2 | Not reported | Value would be calculated |

| C-4 | 161.4 | Value would be calculated |

| C-5 | 124.4 | Value would be calculated |

| C-6 | 150.1 | Value would be calculated |

| C-8 | 133.0 | Value would be calculated |

Molecular Modeling and Docking Studies

When a molecule has a known biological target, molecular modeling and docking studies are used to predict its binding orientation and affinity. For purine derivatives, which are known to interact with numerous enzymes and receptors, these studies are particularly relevant. nih.govacs.org Although specific docking studies for this compound are not widely reported, the methodologies applied to similar purines provide a clear framework.

Docking simulations would place the this compound molecule into the active site of a target protein (e.g., a kinase, polymerase, or receptor like the A3 adenosine (B11128) receptor) for which a 3D structure is available. nih.govnih.gov The program then calculates the most favorable binding poses and estimates the binding energy. These studies can reveal key interactions, such as hydrogen bonds involving the N-oxide oxygen or the purine nitrogens, and hydrophobic interactions. Such insights are crucial for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective analogs. researchgate.net

Analysis of Tautomeric Stability and Interconversion Pathways

Purines can exist in different tautomeric forms, which involves the migration of a proton between nitrogen atoms. The relative stability of these tautomers is critical as it dictates the molecule's hydrogen bonding patterns and reactivity. researchgate.net For this compound, the primary equilibrium involves the position of the acidic proton, which can reside on the imidazole (B134444) ring (N7-H or N9-H) or on the N-oxide oxygen (N(3)-OH, the hydroxamic acid form).

Computational calculations are essential for determining the relative energies of these tautomers. Studies on related purines show that the N9-H tautomer is generally the most stable form in the gas phase and in polar solvents. researchgate.netrsc.org However, the presence and nature of substituents, as well as the solvent environment, can significantly alter the tautomeric equilibrium. researchgate.net For 6-chloropurine (B14466), the N9-H tautomer is dominant, but for 6-bromopurine, the population of the N7-H tautomer is expected to be comparable to or even higher than the N9-H form in less polar solvents. researchgate.net The N-oxide group in this compound would further influence this equilibrium. Theoretical calculations can map the potential energy surface for the interconversion between tautomers, identifying the transition states and energy barriers for these proton transfer reactions.

Table 3: Predicted Relative Stability of Tautomers for 6-Halopurines in Different Environments Based on findings for 6-chloro- and 6-bromopurine. researchgate.net

| Tautomer | Relative Population in Polar Solvents (e.g., DMSO) | Relative Population in Non-Polar Solvents (e.g., THF) |

| N9-H | Dominant | May be less dominant than N7-H |

| N7-H | Minor | Population increases, may become dominant |

Investigation of Reaction Pathways and Transition States

Theoretical chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. For this compound, computational studies can investigate various reaction pathways, including nucleophilic substitution at the C6 position, which is a common reaction for 6-halopurines. sigmaaldrich.comresearchgate.net

By modeling the reaction of this compound with a nucleophile, chemists can calculate the activation energies for different potential mechanisms (e.g., SNAr). This involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. chim.it Such studies can explain observed product distributions and regioselectivity. For instance, in the Mitsunobu reaction of 6-bromopurine, the formation of unexpected isomers can be explained by investigating alternative reaction pathways, such as those involving neighboring-group participation. chim.it Furthermore, for enzyme-catalyzed reactions, such as metabolism by oxidases, DFT calculations can model the substrate in the enzyme's active site to explore the mechanism of oxidation or other transformations. pnas.org

Role As a Synthetic Intermediate and Derivatization Studies

Synthesis of Novel Purine (B94841) Derivatives through Bromine Displacement

The bromine atom at the 6-position of the purine 3-oxide ring is an excellent leaving group, facilitating its displacement by various nucleophiles. This reaction, typically a nucleophilic aromatic substitution (SNAr), is the cornerstone of its utility in synthesizing a broad spectrum of 6-substituted purine analogs. nih.govfishersci.se The electron-withdrawing nature of the N-oxide group enhances the electrophilicity of the C6 carbon, making it more susceptible to nucleophilic attack.

A primary application of 6-halopurine 3-oxides is in the synthesis of N-substituted purine derivatives through reactions with nitrogen-based nucleophiles. For instance, the closely related 6-chloropurine (B14466) 3-oxide reacts with various amines to yield corresponding 6-amino derivatives. Research has shown that treatment with nucleophiles such as ammonia, hydrazine, and hydroxylamine (B1172632) can lead to substitution at the C6 position. acs.org

Interestingly, in several of these reactions, the displacement of the halogen is accompanied by the simultaneous deoxygenation (loss of the N-oxide group) of the purine ring. For example, the reaction of 6-chloropurine 3-oxide with ammonia, hydrazine, and hydroxylamine has been reported to yield adenine (B156593), 6-hydrazinopurine, and 6-hydroxylaminopurine, respectively, rather than their N-oxide counterparts. acs.org This concurrent reduction suggests that the reaction conditions or the nature of the nucleophile can influence the stability of the N-oxide functionality.

| Nucleophile | Product | Yield | Note | Reference |

|---|---|---|---|---|

| Aqueous Ammonia | Adenine | Not specified | Simultaneous deoxygenation occurs. | acs.org |

| Hydrazine | 6-Hydrazinopurine | 54% | Simultaneous deoxygenation occurs. | acs.org |

| Hydroxylamine | 6-Hydroxylaminopurine | 61% | Simultaneous deoxygenation occurs. | acs.org |

| Morpholine (B109124) | 6-Morpholinopurine | Not specified | Simultaneous deoxygenation occurs. | acs.org |

The bromine atom can also be displaced by oxygen and sulfur nucleophiles to create valuable purine analogs. The reaction of 6-chloropurine 3-oxide with sodium methoxide (B1231860) yields 6-methoxypurine (B85510) 3-oxide. acs.org This demonstrates that, under certain conditions, the N-oxide group can be retained post-substitution.

Similarly, sulfur-containing analogs can be prepared. The synthesis of 6-mercaptopurine (B1684380) 3-oxide is a key transformation, given the therapeutic importance of 6-mercaptopurine. nih.gov This can be achieved from 6-halopurine precursors, providing a route to this significant class of compounds.

Development of Libraries of 6-Substituted Purine 3-Oxides

The robust reactivity of the C6-halogen in purine 3-oxides makes it an ideal scaffold for combinatorial chemistry and the development of compound libraries. By reacting the 6-bromo or 6-chloro purine 3-oxide core with a diverse set of building blocks (e.g., various amines, alcohols, or thiols), a large library of 6-substituted purine 3-oxides can be rapidly generated. nih.gov

This approach allows for the systematic exploration of the structure-activity relationship (SAR) of purine derivatives. For example, a library of 6-alkoxy purines was synthesized to explore key structural features and identify compounds with selective biological activity. nih.gov Such libraries are invaluable in drug discovery for screening against various biological targets to identify new lead compounds.

Applications in Complex Heterocyclic Compound Synthesis

6-Bromopurine (B104554) 3-oxide and its analogs are valuable starting materials for the synthesis of more complex, fused heterocyclic systems. The purine ring system can act as a foundation upon which other rings are built. For example, derivatives of 6-mercaptopurines, which can be synthesized from 6-halopurines, are used to create fused thiazolo[5,4-d]pyrimidine (B3050601) systems. acs.orgresearchgate.netgoogle.com

The synthesis often involves cyclization reactions where functional groups at positions 5 and 6 of the purine ring react to form a new, fused ring. These multi-ring systems are of significant interest in medicinal chemistry as they can present unique scaffolds for interacting with biological targets. nih.govnih.govias.ac.in The ability to first functionalize the C6 position of the purine 3-oxide and then perform further cyclizations provides a strategic pathway to novel and complex heterocyclic compounds. researchgate.net

Advanced Topics in Purine 3 Oxide Research

Regioselectivity in Purine (B94841) N-Oxidation and its Chemical Basis

The N-oxidation of purines is a critical reaction that can significantly alter their biological and chemical properties. The regioselectivity of this reaction, meaning which nitrogen atom in the purine ring is oxidized, is influenced by several factors, including the nature of substituents on the purine ring and the reaction conditions.

Direct oxidation of purines with a peroxy acid is a common method for synthesizing purine N-oxides. thieme-connect.de The position of N-oxidation is largely determined by the electronic properties of substituents on the purine ring. thieme-connect.de

Electron-withdrawing groups at the C6 position, such as a bromo group, direct oxidation to the N3 position. thieme-connect.de

Electron-donating groups at the C6 position favor oxidation at the N1 position. thieme-connect.de

This regioselectivity can be explained by the electronic structure of the purine molecule. Purines consist of an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring. mdpi.comresearchgate.net The presence of an electron-withdrawing group like bromine at C6 further decreases the electron density of the pyrimidine ring, making the N3 position more susceptible to electrophilic attack by the oxidizing agent.

Reaction conditions also play a role in controlling the regioselectivity of N-oxidation. For instance, using bulky solvents can sterically hinder certain nitrogen atoms, thereby favoring oxidation at less hindered positions. Lowering the reaction temperature can also enhance selectivity by minimizing side reactions.

The synthesis of purine N-oxides can also be achieved through other routes, such as the substitution of a mercapto group in 6-mercaptopurine (B1684380) 3-oxide with halogens. Careful control of reaction conditions, like using anhydrous acidic conditions and avoiding prolonged exposure to acid, is crucial to prevent degradation of the product.

| Factor | Influence on Regioselectivity | Example |

|---|---|---|

| Electronic Nature of C6 Substituent | Electron-withdrawing groups favor N3-oxidation; Electron-donating groups favor N1-oxidation. thieme-connect.de | A bromo group at C6 directs oxidation to N3. |

| Solvent | Bulky solvents can sterically hinder certain N-positions. | Using tert-butanol (B103910) can minimize competing oxidation at N1 and N7. |

| Temperature | Lower temperatures can increase selectivity by reducing side reactions. | Lowering the reaction temperature to 50°C helps to minimize competing oxidation. |

Influence of the N-Oxide Group on Purine Ring System Reactivity

The introduction of an N-oxide group at the 3-position significantly alters the chemical reactivity of the purine ring system. This modification enhances the electrophilic character of the purine, making it more susceptible to nucleophilic attack.

Studies on the reactivity of esters of purine N-oxides have shown that oncogenic derivatives are significantly more reactive towards nucleophiles compared to non-oncogenic ones. nih.gov This increased reactivity is attributed to the formation of delocalized aromatic nitrenium ions, which act as potent electrophiles. nih.gov These nitrenium ions are highly susceptible to reduction by various nucleophiles. nih.gov

The reactivity of the purine ring is also influenced by the deprotonation of the imidazole ring in basic media. wur.nl In neutral purines, the general order of reactivity for nucleophilic substitution is C8 > C6 > C2; however, in anionic purines, this changes to C6 > C8 > C2. wur.nl The position of methyl groups can also influence this reactivity sequence. wur.nl

The 6-bromo substituent in 6-bromopurine (B104554) is a good leaving group, making this position susceptible to nucleophilic substitution reactions. sigmaaldrich.comsigmaaldrich.com This allows for the synthesis of a variety of 6-substituted purine derivatives.

| Property | Influence of N-Oxide Group | Consequence |

|---|---|---|

| Electrophilicity | Increases the electrophilic character of the purine ring. | Enhances susceptibility to nucleophilic attack. |

| Redox Potential | Enables redox transformations. | The N-oxide can be reduced. |

| Reactivity towards Nucleophiles | Significantly increases reactivity, especially in oncogenic derivatives. nih.gov | Facilitates reactions with various nucleophiles. nih.gov |

| Leaving Group Ability at C6 | The bromo group at C6 is a good leaving group. sigmaaldrich.comsigmaaldrich.com | Allows for facile synthesis of 6-substituted purines. sigmaaldrich.comsigmaaldrich.com |

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., DNA adduct formation, enzyme inhibition mechanisms)

Purine N-oxides, including 6-bromopurine 3-oxide, can interact with biological macromolecules like DNA and enzymes, leading to significant biological consequences.

DNA Adduct Formation: Reactive intermediates derived from purine N-oxides can form covalent adducts with DNA bases. nih.govnih.gov The formation of these adducts is a critical step in the mutagenic and carcinogenic activity of many chemical carcinogens. nih.gov Electronegative substituents on the purine ring may enhance DNA adduct formation, although metabolic activation is often required.

The guanine (B1146940) base in DNA is particularly susceptible to modification by reactive electrophiles. researchgate.net Alkylation of the N6 position of adenine (B156593) in DNA by reactive metabolites can disrupt normal Watson-Crick base pairing with thymine, potentially leading to mutations during DNA replication. nih.govresearchgate.net

Enzyme Inhibition: Purine derivatives are known to act as inhibitors of various enzymes. researchgate.net For example, some purine analogs can inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in nucleotide biosynthesis. Phosphorylated analogs of purine N-oxides can act as substrate mimics and are useful for mechanistic studies of enzymes involved in nucleotide metabolism.

The inhibition of enzymes by purine analogs can occur through different mechanisms, including competitive inhibition, where the inhibitor binds to the active site of the enzyme, and non-competitive inhibition. scholaris.cascispace.com For instance, some inhibitors target the ATP-binding pocket of enzymes. scholaris.ca

| Biological Macromolecule | Type of Interaction | Potential Consequence |

|---|---|---|

| DNA | Covalent adduct formation. nih.gov | Mutagenesis, Carcinogenesis. nih.gov |

| Enzymes (e.g., IMPDH) | Inhibition (competitive or non-competitive). scholaris.ca | Disruption of metabolic pathways (e.g., nucleotide biosynthesis). |

Radical Chemistry of Purine N-Oxides

The radical chemistry of purines and their N-oxides is an important area of research, particularly in the context of oxidative stress and DNA damage.

Hydroxyl radicals (•OH) are highly reactive species that can be generated by various means, including the radiolysis of water or the photolysis of certain compounds. researchgate.netedpsciences.org These radicals readily react with purine bases by adding to the C4, C5, and C8 positions, forming radical adducts. edpsciences.org These adducts can then undergo further reactions, such as dehydration and ring-opening, leading to a variety of final products. edpsciences.org

The reaction of hydroxyl radicals with adenine has been shown to produce 8-hydroxyadenine (B135829) and 4,6-diamino-5-formamidopyrimidine. edpsciences.org The formation of 8-hydroxy derivatives is a common outcome of the reaction of hydroxyl radicals with adenine and its methylated derivatives. researchgate.net

The one-electron reduced intermediate of 8-bromopurine nucleosides can give rise to an oxidizing guanine radical or related cyclopurine nucleosides. researchgate.netuoa.gr Methyl radicals (•CH3), which can be produced during the metabolism of certain carcinogens, have also been shown to react with RNA, leading to the formation of methylated purine bases such as 8-methylguanine (B1496458) and 2-methyladenine. nih.gov

Studies have also proposed that delocalized aromatic nitrenium ions, rather than radical intermediates, are the primary agents responsible for the oxidizing reactivity of certain purine N-oxide esters. nih.gov

| Radical Species | Reaction with Purines | Key Products/Intermediates |

|---|---|---|

| Hydroxyl Radical (•OH) | Addition to C4, C5, and C8 positions. edpsciences.org | 8-hydroxyadenine, 4,6-diamino-5-formamidopyrimidine. edpsciences.org |

| Methyl Radical (•CH3) | Methylation of purine bases in RNA. nih.gov | 8-methylguanine, 2-methyladenine. nih.gov |

| One-electron reduced 8-bromopurine nucleoside | Formation of oxidizing guanine radical. researchgate.netuoa.gr | Oxidizing guanine radical, 5',8-cyclopurine nucleosides. researchgate.netuoa.gr |

Future Research Directions

Development of Novel and Green Synthetic Methodologies

Future synthetic research will likely prioritize the development of more sustainable and efficient methods for the preparation of 6-Bromopurine (B104554) 3-oxide and its derivatives. Current syntheses often rely on traditional methods that may involve harsh conditions or hazardous reagents. The principles of green chemistry offer a framework for innovation in this area. mdpi.com

Key future directions include:

Catalytic Approaches : Exploration of catalytic systems, including transition metal catalysts and organocatalysts, to facilitate the synthesis with higher atom economy and lower energy consumption. mdpi.com This includes developing new cross-coupling methodologies for purine (B94841) functionalization. avcr.cz

Alternative Activation Methods : Investigating non-traditional activation techniques such as microwave irradiation, sonochemistry, and photocatalysis could lead to significantly reduced reaction times and improved yields. mdpi.com Microwave-assisted synthesis, for instance, has already shown promise in reducing reaction times for N-oxidation processes in related purine systems.

Benign Solvent Systems : A shift towards the use of environmentally benign solvents, such as water or bio-derived solvents like ethanol (B145695), is a critical goal. mdpi.com Click chemistry principles, which often utilize such solvents, represent a promising avenue for creating purine derivatives. mdpi.com

Biocatalysis : The use of enzymes, such as transaminases, for specific steps in the synthetic sequence could offer unparalleled selectivity under mild, aqueous conditions. mdpi.com

A comparative table of potential green synthesis strategies is presented below.

| Method | Potential Advantage | Key Research Challenge |

| Photocatalysis | Use of visible light as a renewable energy source; mild reaction conditions. | Development of suitable photocatalysts for purine N-oxide synthesis. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. | Optimization of conditions to prevent degradation of the N-oxide moiety. |

| Biocatalysis | High stereo- and regioselectivity; environmentally friendly conditions. | Identifying or engineering enzymes compatible with the purine scaffold. |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters. | Designing robust flow reactors for multi-step purine syntheses. |

Exploration of Undiscovered Reaction Pathways

The reactivity of 6-Bromopurine 3-oxide is not yet fully understood. The interplay between the bromo substituent at the C6 position and the N-oxide at the N3 position creates a unique electronic landscape that may enable novel chemical transformations.

Future research should focus on:

Complex Rearrangements : Investigating the potential for this compound to undergo complex reaction mechanisms, such as the Dimroth rearrangement, which is known for other N1-substituted purine derivatives and involves pyrimidine (B1678525) ring-opening and re-closure. nih.gov

Metal-Mediated Reactions : Beyond standard cross-coupling, the purine scaffold can participate in metal-mediated base pairing, where the heterocyclic substituents coordinate to a metal ion. rsc.org Exploring how the 6-bromo and 3-N-oxide groups influence the formation of such supramolecular structures could open new applications in materials science.

Oxidative Cyclizations : The development of methods for intramolecular oxidative cyclization could lead to novel, condensed polycyclic purine systems with unique photophysical or biological properties. mdpi.com

Activation of the Methylthio Group : In related systems, a methylthio group can be activated by oxidation to a methylsulfoxide or methylsulfone, turning it into a good leaving group for nucleophilic substitution. oup.com Similar activation strategies could be explored for derivatives of this compound to expand its synthetic utility.

Advanced Computational Studies for Predictive Chemistry

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. For this compound, advanced computational studies can provide invaluable insights that guide experimental work. nih.gov

Key areas for future computational investigation include:

Tautomerism and Stability : Quantum chemical calculations can accurately predict the relative stability of different tautomeric forms (e.g., N7H vs. N9H) in various environments (gas phase, different solvents). acs.orgnih.govmdpi.com This is crucial as tautomeric preference dictates reactivity and biological interactions. nih.gov

Reaction Mechanism Elucidation : Density Functional Theory (DFT) and other high-level methods can be used to map the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. aip.orgsciforum.net This can help in understanding known reactivity and predicting new, undiscovered pathways.

Spectroscopic Prediction : Quantum-chemical calculations are essential for interpreting experimental NMR spectra. researchgate.net They can help assign signals correctly and understand the influence of structure, solvent, and relativistic effects, which are significant for halogenated compounds. researchgate.netresearchgate.net

Machine Learning Models : As more data on purine derivatives becomes available, machine learning models can be trained to predict properties such as reactivity, kinase inhibitory activity, or toxicity, accelerating the discovery of new functional molecules. mdpi.com

The table below summarizes key computational parameters and their significance.

| Computational Method | Property Predicted | Significance for Research |

| DFT/B3LYP | Tautomer energies, reaction pathways, molecular electronic surface potential. aip.org | Predicts the most stable form, guides reaction condition optimization. |

| CASSCF/CASPT2 | Electronic excitation energies, oscillator strengths. acs.org | Predicts UV-Vis spectra, aids in designing photosensitive probes. |

| PCM (Polarizable Continuum Model) | Solvation effects on stability and properties. researchgate.net | Improves accuracy of predictions in solution, mimicking biological conditions. |

| Breit-Pauli Perturbation Theory | Relativistic effects on NMR chemical shifts. researchgate.net | Essential for accurate prediction of NMR spectra for heavy atoms like bromine. researchgate.net |

Design of Chemically-Oriented Probes for Biochemical Research

The purine scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of many biologically important molecules and can interact with a wide range of enzymes and receptors. researchgate.netontosight.ai this compound is an excellent starting point for the rational design of chemical probes to study biological systems. ontosight.ai

Future research in this domain should aim to:

Develop Kinase Inhibitors : By modifying the substituents on the purine ring, it is possible to design selective inhibitors for specific protein kinases, which are important targets in cancer therapy. nih.govnih.gov Structure-guided design, informed by X-ray crystallography and computational docking, will be crucial. nih.govnih.gov

Create Fluorescent Probes : Attaching fluorophores or creating push-pull systems can turn the purine derivative into a fluorescent probe. rsc.orgacs.org These probes can be used for imaging in live cells, for example, to visualize lipid droplets or localize specific enzymes. rsc.org

Synthesize Riboswitch Ligands : Riboswitches are RNA domains that regulate gene expression and are promising targets for new antibacterial agents. acs.org The structure of this compound can be modified to create ligands that bind selectively to specific riboswitches, thereby controlling bacterial gene expression. acs.org

Functionalized Congeners for Receptor Studies : A "functionalized congener" strategy can be employed, where a chemically reactive chain is attached to the purine core at a position that does not disrupt binding to its target receptor. tandfonline.com These probes can be used for photoaffinity labeling or affinity chromatography to isolate and study receptors. tandfonline.com

This multi-pronged research approach, combining green chemistry, mechanistic exploration, computational prediction, and biochemical probe design, will ensure that the chemical potential of this compound is thoroughly investigated and harnessed for future applications.

Q & A

Q. What are the established synthetic routes for 6-Bromopurine 3-oxide?

The compound is synthesized via bromination of 6-mercaptopurine 3-oxide hydrate. This involves adding the precursor to a mixture of concentrated HBr and methanol at -12°C, followed by dropwise addition of bromine. The reaction is maintained between -10°C and -5°C, yielding 57% of this compound as short yellow needles. Key purification steps include pH adjustment to 7, washing with cold water, and drying under vacuum over P₂O₅ .

Q. What analytical techniques confirm the structure and purity of this compound?

Characterization includes:

Q. What are the stability profiles of this compound under different conditions?

The compound is stable in alkaline solutions but decomposes in aqueous acid. It remains unchanged after refluxing with concentrated ammonia but reacts with hydroxylamine to form 6-hydroxylaminopurine. Thermal instability is noted above 170°C, requiring careful handling during synthesis .

Advanced Research Questions

Q. How does the 3-N-oxide group influence substitution reactions in 6-halogenopurine derivatives?

The 3-N-oxide moiety can lead to deoxygenation during nucleophilic substitution. For example, 6-chloropurine 3-oxide reacts with ammonia to yield adenine (deoxygenation + substitution), whereas displacement with retention of the oxide group requires controlled conditions (e.g., using purine-6-sulfonate 3-oxide and aqueous ammonia at 100°C). The oxide group stabilizes intermediates but may alter reaction pathways compared to non-oxidized analogs .

Q. What methodological challenges arise in evaluating the oncogenic potential of purine N-oxides like this compound?

Structural specificity is critical. For instance, 3-hydroxyxanthine (derived from guanine 3-oxide) shows stronger oncogenicity than its 1-hydroxy isomer. Researchers must synthesize diverse derivatives via total synthesis (direct oxidation often fails) and test in biological assays. Note that this compound itself showed no significant antitumor activity in mouse models, unlike 6-iodopurine 3-oxide .

Q. How can researchers optimize synthetic yields while mitigating explosive decomposition risks?

Key strategies include:

Q. What contradictions exist in the reactivity data of this compound, and how can they be resolved?

While this compound resists displacement by ammonia, it reacts with hydroxylamine. This suggests that nucleophilicity and reaction conditions (e.g., pH, temperature) critically influence reactivity. Contradictions in hydrolysis outcomes (e.g., purine-6-sulfonate 3-oxide vs. non-oxidized analogs) highlight the need for mechanistic studies under varied conditions .

Q. How do Rf values and solvent systems aid in purifying derivatives of this compound?

Solvent systems like n-BuOH/H₂O/NH₃ differentiate derivatives based on polarity. For example:

Q. Methodological Notes

- Synthesis : Prioritize low-temperature bromination to avoid decomposition .

- Characterization : Combine elemental analysis, UV spectroscopy, and chromatography for robust structural confirmation .

- Biological Testing : Use mouse leukemia models (e.g., E0771) and compare toxicity profiles to parent purines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.